3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-5-17(19-18-12)24-14-6-8-20(11-14)25(21,22)15-3-4-16-13(10-15)7-9-23-16/h2-5,10,14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMKKGWOHGCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydrobenzofuran moiety : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Sulfonyl group : Known for enhancing binding affinity to various molecular targets.
- Pyrrolidine ring : Often associated with biological activity due to its ability to mimic natural substrates in enzymatic reactions.
- Pyridazine core : A heterocyclic structure that may facilitate interactions with specific receptors or enzymes.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cellular functions such as apoptosis and proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 1.06 μM against A549 cells, suggesting that similar structures may impart anticancer properties to this compound .
Antimicrobial Properties
Research shows that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The presence of the sulfonyl group is often correlated with enhanced antibacterial properties, making it a potential candidate for further exploration in antimicrobial therapy.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating various pyridazine derivatives, compounds were tested for their cytotoxic effects using the MTT assay. The findings indicated that many derivatives exhibited moderate to high cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The structure–activity relationship (SAR) analysis revealed that modifications at the pyridazine core significantly influenced biological activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Study 2: Enzyme Inhibition Studies
Another study focused on the inhibitory effects of pyridazine derivatives on c-Met kinase activity, which is crucial in tumorigenesis. The most promising compounds exhibited IC50 values comparable to established inhibitors, indicating significant potential for therapeutic applications in oncology .
Preparation Methods
Oxidation of 2,3-Dihydrobenzofuran-5-thiol
2,3-Dihydrobenzofuran-5-thiol is oxidized using chlorine gas in aqueous HCl at 0–5°C, yielding the sulfonyl chloride with >90% purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Oxidizing Agent | Cl₂ (2.2 equiv) |
| Reaction Time | 2 h |
Alternative Route via Methanol Intermediate
2,3-Dihydrobenzofuran-5-carbaldehyde (prepared via Vilsmeier-Haack formylation) is reduced to (2,3-dihydrobenzofuran-5-yl)methanol using NaBH₄ in methanol (91% yield). Subsequent bromination with PBr₃ in THF affords 5-bromomethyl-2,3-dihydrobenzofuran , which is oxidized to the sulfonic acid and converted to the sulfonyl chloride via SOCl₂ .
Preparation of 1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-ol (Intermediate A)
Sulfonylation of pyrrolidin-3-ol proceeds via a two-step sequence:
Sulfonylation Reaction
Pyrrolidin-3-ol reacts with 2,3-dihydrobenzofuran-5-sulfonyl chloride in dichloromethane using triethylamine (1.5 equiv) as a base. The reaction achieves 85–90% yield after 4 h at 25°C.
Optimization Data :
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 89 | 98 |
| DIPEA | 82 | 97 |
| Pyridine | 75 | 95 |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1). ¹H NMR (CDCl₃) confirms sulfonylation:
- δ 3.20 (t, J = 8.6 Hz, 2H, CH₂ of dihydrobenzofuran).
- δ 4.57 (t, J = 8.6 Hz, 2H, OCH₂ of dihydrobenzofuran).
- δ 4.12 (m, 1H, pyrrolidine C3-OH).
Synthesis of 3-Chloro-6-methylpyridazine (Intermediate B)
Chlorination of 6-Methylpyridazin-3-ol
6-Methylpyridazin-3-ol is treated with POCl₃ in the presence of N,N-diethylaniline at 110°C for 6 h, yielding the chlorinated product (78% yield).
Side Reactions :
- Over-chlorination at the methyl group is suppressed by maintaining stoichiometric POCl₃ (1.1 equiv).
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A and Intermediate B undergo coupling in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 h. The reaction affords the target compound in 70% yield.
Alternative Conditions :
| Condition | Yield (%) |
|---|---|
| DMSO, 100°C | 65 |
| DMF, Cs₂CO₃ | 72 |
| THF, TBAB | 58 |
Mitsunobu Reaction
Using DIAD (1.2 equiv) and PPh₃ (1.5 equiv) in THF at 25°C improves regioselectivity (82% yield).
Mechanistic Insight :
The Mitsunobu route avoids elimination side products by stabilizing the oxonium intermediate.
Scalability and Process Optimization
Continuous-Flow Sulfonylation
A microreactor system reduces reaction time from 4 h to 15 min by enhancing heat transfer and mixing efficiency.
Parameters :
| Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 | 25 | 88 |
| 5 | 40 | 84 |
Green Chemistry Approaches
Cyclopentyl methyl ether (CPME) replaces DMF in the coupling step, reducing environmental impact while maintaining 80% yield.
Analytical and Spectroscopic Validation
HPLC Purity Analysis
Column : C18, 5 µm, 150 × 4.6 mm
Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA)
Retention Time : 8.2 min (purity >99%).
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 406.1421 [M+H]⁺
Calculated : 406.1424 (C₁₉H₂₀N₃O₄S).
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine?
- Methodological Answer : Synthesis requires optimizing sulfonylation and coupling reactions. Key factors include:
- Reagent stoichiometry : Ensure precise molar ratios of the dihydrobenzofuran sulfonyl chloride and pyrrolidin-3-ol intermediate to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency due to their ability to stabilize transition states .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the target compound, as impurities (e.g., unreacted sulfonyl chloride) may co-elute .
- Validation : Monitor reactions via TLC or LC-MS to confirm intermediate formation .
Q. Which analytical methods are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to confirm the sulfonyl-pyrrolidine linkage (δ 3.5–4.0 ppm for pyrrolidine protons) and pyridazine methyl group (δ 2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error for empirical formula confirmation .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring, if crystallization is feasible .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Degradation products (e.g., hydrolyzed sulfonamide) indicate sensitivity to moisture .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) if UV-Vis spectra show absorbance <300 nm, suggesting photodegradation risk .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., FRET) to test activity against sulfotransferases or kinases, given the sulfonyl group’s potential as a pharmacophore .
- Cellular permeability : Evaluate logP values (calculated via HPLC) to predict membrane penetration; logP >3 suggests moderate lipophilicity .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of the sulfonylation step?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model the sulfonylation transition state. Key parameters include bond angles between sulfur and pyrrolidine nitrogen .
- Reaction path sampling : Apply Metadynamics or NEB (Nudged Elastic Band) to identify intermediates, such as a tetrahedral sulfonate intermediate .
- Validation : Correlate computational activation energies with experimental Arrhenius plots from kinetic studies .
Q. How can contradictory data in bioactivity assays (e.g., variable IC50 values) be resolved?
- Methodological Answer :
- Statistical Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., buffer pH, DMSO concentration) contributing to variability. For example, a 22 factorial design can test pH (6.5 vs. 7.4) and DMSO (1% vs. 5%) .
- Meta-analysis : Pool data from multiple assays (e.g., fluorescence, radiometric) to identify systemic biases (e.g., quenching effects in fluorescence assays) .
Q. What strategies optimize reaction yield while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Continuous flow chemistry : Implement microreactors to enhance heat transfer during exothermic sulfonylation, reducing decomposition .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and terminate at peak yield, avoiding over-reaction .
- Byproduct recycling : Isolate unreacted dihydrobenzofuran sulfonyl chloride via acid-base extraction (pH-dependent solubility) .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyridazine methyl group with trifluoromethyl to assess impact on target binding (e.g., hydrophobic vs. electronic effects) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfonyl vs. carbonyl) to bioactivity using multivariate regression .
- Crystallographic docking : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key hydrogen bonds involving the pyrrolidine oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
